SC-514 is a cell-permeable, reversible, and ATP-competitive small molecule inhibitor of IκB kinase 2 (IKK-2, also known as IKKβ), a critical kinase in the canonical NF-κB signaling pathway.[1][2] It functions by inhibiting the phosphorylation of IκBα, which in turn delays the degradation of this inhibitory protein and reduces the nuclear translocation and activity of the p65 NF-κB subunit.[1][3] Its established selectivity for IKK-2 over other IKK isoforms and other serine-threonine and tyrosine kinases makes it a widely used tool for investigating the role of the IKK-2/NF-κB axis in inflammation, immunology, and oncology research.[1][4][5]
While multiple compounds inhibit the NF-κB pathway, they are not functionally interchangeable. The procurement of a specific IKK-2 inhibitor like SC-514 is often based on its selectivity profile, which is critical for data integrity. Less selective inhibitors, or those with different mechanisms (e.g., non-ATP competitive), can engage other kinases, such as JNK, p38, or even the upstream IKK activator TAK1, leading to confounding off-target effects.[6][7] For instance, some inhibitors show significant cross-reactivity with the AP-1 pathway, which can complicate the interpretation of results in studies focused on NF-κB-specific gene expression.[6] Choosing a tool compound based solely on broad-class activity rather than a specific, well-characterized selectivity profile risks generating misleading or irreproducible experimental outcomes.
SC-514 was specifically developed as a selective inhibitor of IKK-2 (IKKβ). Early characterization demonstrated that it does not inhibit other IKK isoforms or a panel of other serine-threonine and tyrosine kinases, ensuring that observed effects are directly attributable to IKK-2 inhibition.[1] This level of selectivity is a key differentiator from broader-spectrum inflammatory pathway inhibitors or less-characterized tool compounds that may produce confounding results by inhibiting multiple kinases.[6]
| Evidence Dimension | Kinase Specificity |
| Target Compound Data | Inhibits IKK-2 selectively |
| Comparator Or Baseline | Other IKK isoforms and other serine-threonine/tyrosine kinases are not inhibited |
| Quantified Difference | Qualitatively high selectivity reported against a panel of other kinases |
| Conditions | In vitro kinase assays. |
High selectivity minimizes off-target effects, leading to more reliable and interpretable data on the specific role of IKK-2 in a biological process.
SC-514 demonstrates effective, dose-dependent inhibition of IKK-2 activity in multiple contexts. In biochemical assays, it inhibits the native IKK complex and recombinant human IKK-1/IKK-2 heterodimer with IC50 values of 6.1 µM and 2.7 µM, respectively.[5] In cell-based functional assays, it inhibits RANKL-induced osteoclastogenesis with an IC50 of less than 5 µM.[3] While other inhibitors like PS-1145 show higher potency in biochemical assays (IC50 ≈ 100 nM), the mid-micromolar potency of SC-514 is well-characterized and effective for blocking NF-κB-dependent gene expression in cellular models.[1][8]
| Evidence Dimension | Inhibitory Concentration (IC50) |
| Target Compound Data | IC50 < 5 µM (RANKL-induced osteoclastogenesis); IC50 = 2.7-6.1 µM (biochemical) |
| Comparator Or Baseline | PS-1145: IC50 ≈ 100 nM (biochemical) |
| Quantified Difference | SC-514 has a well-documented effective concentration in the low single-digit micromolar range for cellular effects. |
| Conditions | Cell-based RANKL-induced osteoclastogenesis assay; in vitro biochemical kinase assays. |
Provides a clear, experimentally validated concentration range for achieving effective IKK-2 inhibition in common cell-based experimental designs.
SC-514 is described as orally active and has been successfully used in vivo in rodent models.[4] For example, in a melanoma xenograft mouse model, SC-514 was administered daily at 25 mg/kg.[9] The compound's hydrophobic nature also makes it a candidate for encapsulation in advanced drug delivery systems like PLGA nanoparticles, which can potentially improve bioavailability and create controlled-release profiles for sustained therapeutic effect in preclinical models.[10][11] This demonstrated utility in animal studies and compatibility with common formulation strategies is a key procurement consideration for researchers planning in vivo experiments.
| Evidence Dimension | In Vivo & Formulation Utility |
| Target Compound Data | Demonstrated efficacy in xenograft models at 25 mg/kg; successfully encapsulated in PLGA nanoparticles. |
| Comparator Or Baseline | General tool compounds which may lack in vivo data or formulation characterization. |
| Quantified Difference | Established record of successful in vivo administration and formulation compatibility. |
| Conditions | Xenograft mouse models; single-emulsion nanoparticle encapsulation. |
Confirms the compound's suitability for progression from in vitro to in vivo studies, a critical factor for translational research procurement.
For studies requiring precise inhibition of the canonical NF-κB pathway, the high selectivity of SC-514 is critical. It allows researchers to confidently attribute changes in cytokine expression or other inflammatory markers to the specific blockade of IKK-2, without the confounding influence of off-target kinase inhibition that can occur with less selective compounds.[1]
Given its demonstrated oral activity and efficacy in rodent models, SC-514 is a suitable choice for in vivo studies investigating the therapeutic potential of IKK-2 inhibition.[5][9] Its established use in xenograft models provides a reliable starting point for evaluating its impact on tumor growth or inflammatory disease progression.
SC-514 has been shown to dose-dependently inhibit RANKL-induced osteoclastogenesis, a key process in bone resorption.[3] This makes it a valuable tool compound for research into the NF-κB signaling pathway in bone biology and for preclinical evaluation in models of osteoporosis or cancer-induced bone loss.[3][12]
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